![molecular formula C15H8F6N2S B3012477 6-(Trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile CAS No. 478050-37-2](/img/structure/B3012477.png)

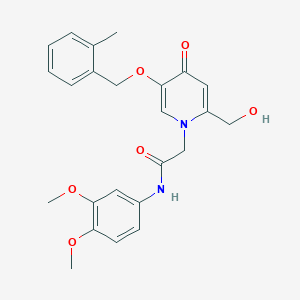

6-(Trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trifluoromethyl-containing compounds are widely used in various fields due to their unique properties . They are particularly valuable in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the stability, lipophilicity, and bioavailability of these compounds .

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds often involves the activation of the C–F bond, which is the strongest single bond in organic compounds . Various methods have been developed for the synthesis of these compounds, including trifluoromethylalkenes, trifluoromethylated aromatic and alkyl compounds, trifluoromethylketones, diazo compounds, and N-tosylhydrazones of trifluoromethyl ketones .Molecular Structure Analysis

The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms. This group is highly electronegative, which can influence the properties of the compound it is part of .Chemical Reactions Analysis

Trifluoromethyl-containing compounds can undergo various chemical reactions, including selective C–F bond activation . This allows for the synthesis of a wide range of fluorinated compounds .Scientific Research Applications

- The trifluoromethyl group is a powerful tool for modifying organic molecules. Researchers have exploited this compound to synthesize novel pharmaceuticals, agrochemicals, and materials. By selectively activating the C–F bond, they can introduce fluorine atoms into complex structures, enhancing bioactivity and metabolic stability .

- Trifluoromethyl radicals play a crucial role in radical chemistry. Researchers have developed methods to generate these radicals from compounds like 6-(Trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile. These radicals participate in diverse reactions, including carbon–carbon bond formation and functionalization .

Organic Synthesis and Medicinal Chemistry

Radical Trifluoromethylation

Mechanism of Action

The mechanism of action of trifluoromethyl-containing compounds can vary depending on the specific compound and its application. For example, in the context of lithium-sulfur batteries, a 3,5-bis(trifluoromethyl)benzyl modified triazine-based covalent organic framework was synthesized to suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of the batteries .

Future Directions

properties

IUPAC Name |

6-(trifluoromethyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F6N2S/c16-14(17,18)11-3-1-2-9(6-11)8-24-13-10(7-22)4-5-12(23-13)15(19,20)21/h1-6H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWHYXFGHHVRAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(C=CC(=N2)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F6N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[4-(Pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B3012395.png)

![4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B3012399.png)

![N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine](/img/structure/B3012401.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B3012411.png)

![Ethyl 5-[(3-chlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3012413.png)

[(5-methyl-1,2-oxazol-3-yl)methyl]amine](/img/structure/B3012415.png)

![5-[cyano(2-thienyl)methyl]-N,N,1,3-tetramethyl-1H-pyrazole-4-sulfonamide](/img/structure/B3012416.png)